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Compound of Interest

Compound Name: 5-Nitroindazole

Cat. No.: B105863 Get Quote

This guide provides a comparative analysis of the efficacy of 5-nitroindazole derivatives

against several parasitic protozoa, benchmarking their performance against current standard-

of-care drugs. The data presented is compiled from various preclinical in vitro and in vivo

studies, offering researchers, scientists, and drug development professionals a comprehensive

overview of the potential of 5-nitroindazole as a scaffold for novel antiparasitic agents.

Against Trypanosoma cruzi (Chagas Disease)
Chagas disease, caused by the protozoan Trypanosoma cruzi, is a major health concern in

Latin America. Current treatments, benznidazole (BZ) and nifurtimox, have limitations in terms

of efficacy and are associated with significant side effects.[1] Several studies have investigated

5-nitroindazole derivatives as potential alternatives.

Data Presentation
The following tables summarize the in vitro and in vivo activities of representative 5-
nitroindazole derivatives compared to benznidazole.

Table 1: In Vitro Activity of 5-Nitroindazole Derivatives Against T. cruzi
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Compoun
d

Parasite
Stage

IC50 (µM) Host Cell
CC50
(µM)

Selectivit
y Index
(SI =
CC50/IC5
0)

Referenc
e

Derivative

16

Epimastigo

tes
0.49

Cardiac

Cells
>200 >408 [2][3]

Intracellula

r

Amastigote

s

0.41
Cardiac

Cells
>200 >487.80 [2][3]

Derivative

24

Epimastigo

tes
5.75

Cardiac

Cells
>200 >34 [2][3]

Intracellula

r

Amastigote

s

1.17
Cardiac

Cells
>200 >170 [2][3]

Benznidaz

ole (BZ)

Epimastigo

tes
25.22

Cardiac

Cells
>200 >7.93 [2][3][4]

Intracellula

r

Amastigote

s

0.57
Cardiac

Cells
>200 >350 [4]

Compound

5a

Epimastigo

tes
1.1 ± 0.3 - -

Superior to

Nifurtimox
[5][6]

Trypomasti

gotes
5.4 ± 1.0 - -

Superior to

Nifurtimox
[5][6]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. CC50:

Half-maximal cytotoxic concentration against host cells. A higher value indicates lower toxicity.

SI: Selectivity Index. A higher value indicates greater selectivity for the parasite over host cells.
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Table 2: In Vivo Efficacy of 5-Nitroindazole Derivatives in a Murine Model of Acute Chagas

Disease

Treatment
Dose
(mg/kg/day)

Reduction in
Peak
Parasitemia
(%)

Survival Rate
(%)

Reference

Derivative 16

(monotherapy)
25 60 0 [2][3][7]

Derivative 16 +

BZ

25 + (low dose

BZ)
79.24 83.33 [2][3][7]

Derivative 24 +

BZ

25 + (low dose

BZ)
91.11 66.67 [2][3][7]

Benznidazole

(BZ)

(monotherapy)

(standard dose) 57.61 - [8]

Untreated

Control
- 0 0 [2][3][7]

Experimental Protocols
In Vitro T. cruzi Intracellular Amastigote Growth Inhibition Assay: Vero cells are seeded in 96-

well plates and infected with trypomastigotes of T. cruzi. After allowing for parasite invasion,

extracellular parasites are washed away. The infected cells are then treated with various

concentrations of the test compounds or the reference drug. The plates are incubated for a

period of 3 to 4 days. The growth of intracellular amastigotes is quantified, often using

fluorescently labeled parasites, and the IC50 values are determined by analyzing the dose-

response curve.[9]

In Vitro Cytotoxicity Assay (MTT Assay): Mammalian cells (e.g., Vero cells, cardiac cells) are

seeded in 96-well plates and incubated for 24 hours to allow for attachment. The cells are then

exposed to serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a
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purple formazan product. The formazan crystals are then solubilized, and the absorbance is

measured spectrophotometrically (typically at 570 nm). The CC50 value is calculated from the

dose-response curve.[4][10][11][12]

In Vivo Murine Model of Acute Chagas Disease: Mice are infected with a virulent strain of T.

cruzi. Treatment with the 5-nitroindazole derivatives, standard drugs, or a vehicle control is

initiated at the onset of detectable parasitemia. The compounds are administered daily for a

defined period. Parasitemia levels in the blood are monitored regularly. The efficacy of the

treatment is assessed by the reduction in peak parasitemia and the overall survival rate of the

treated mice compared to the untreated control group.[13]
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In Vitro Screening Workflow
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Caption: Workflow for preclinical evaluation of 5-nitroindazole derivatives against T. cruzi.
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Against Leishmania Species
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The

available therapies, such as pentavalent antimonials and amphotericin B, are often associated

with high toxicity and the emergence of drug resistance.[14][15]

Data Presentation
Table 3: In Vitro Activity of 5-Nitroindazole Derivatives Against Leishmania amazonensis

Compoun
d

Parasite
Stage

IC50 (µM) Host Cell
CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

VATR131
Amastigote

s
0.46 ± 0.01

Macrophag

es
402.6 875 [14][15]

NV6
Amastigote

s
0.43 - 5.6

Macrophag

es
61 11 - 129 [16]

NV8
Amastigote

s
-

Macrophag

es
- - [17]

Amphoteric

in B

Amastigote

s
0.036

Macrophag

es
5.8 161 [14][15]

VATR131: 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate

Experimental Protocols
In Vitro Leishmania Intracellular Amastigote Assay: Macrophages (e.g., murine peritoneal

macrophages or THP-1 cells) are seeded and infected with Leishmania promastigotes. After

infection and transformation of promastigotes into amastigotes within the host cells, the

infected macrophages are treated with different concentrations of the test compounds. The

plates are incubated for 48-72 hours. The number of viable intracellular amastigotes is then

determined, often by microscopy after staining or by using reporter gene-expressing parasites.

The IC50 is calculated from the dose-response data.[18][19][20][21]
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Caption: Workflow for in vitro screening against intracellular Leishmania amastigotes.
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Against Acanthamoeba castellanii
Acanthamoeba castellanii can cause a serious and sight-threatening corneal infection. Current

treatments are often prolonged and not always effective.

Data Presentation
Table 4: In Vitro Activity of 5-Nitroindazole Derivatives Against Acanthamoeba castellanii

Compoun
d

IC50 on
Trophozo
ites (µM)

Activity
on Cysts
(%)

Host Cell
CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

Derivative

8
2.6 ± 0.7 80 Vero Cells >100 136.6 [22][23]

Derivative

9
4.7 ± 0.9 - Vero Cells >100 51.1 [22][23]

Derivative

10
3.9 ± 0.6 - Vero Cells >100 68.3 [22][23]

Chlorhexidi

ne

digluconat

e

5.2 ± 0.7 <80 Vero Cells 137.3 26.4 [22][23][24]

Experimental Protocols
In Vitro Anti-Acanthamoeba Trophozoite Assay: A. castellanii trophozoites are cultured and then

incubated with various concentrations of the 5-nitroindazole derivatives or the reference drug.

The viability of the trophozoites is assessed after a set incubation period (e.g., 120 hours)

using a viability reagent such as AlamarBlue. The IC50 values are then determined from the

resulting dose-response curves.[22][24]

In Vitro Anti-Acanthamoeba Cyst Assay: Mature cysts of A. castellanii are treated with the test

compounds. After incubation, the viability of the cysts is determined by microscopy, often by

observing the excystation (emergence of trophozoites) when the cysts are transferred to a
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fresh culture medium. The percentage of cyst viability reduction is calculated compared to an

untreated control.[22][23]

Summary of Findings
The compiled data indicates that 5-nitroindazole derivatives exhibit promising antiparasitic

activity. Several derivatives have demonstrated superior in vitro potency and selectivity against

T. cruzi and Leishmania amazonensis compared to the standard-of-care drugs benznidazole

and amphotericin B, respectively.[2][3][14][15] Furthermore, in a murine model of Chagas

disease, the combination of 5-nitroindazole derivatives with benznidazole resulted in a greater

reduction in parasitemia and higher survival rates than benznidazole alone.[2][3][7] Against

Acanthamoeba castellanii, certain derivatives were more effective against both trophozoites

and cysts than the reference drug, chlorhexidine digluconate, and showed a better safety

profile.[22][23] These findings support the continued investigation of the 5-nitroindazole
scaffold in the development of new and improved antiparasitic therapies.

Benchmarking 5-Nitroindazole as a Neuronal Nitric
Oxide Synthase (nNOS) Inhibitor
This guide provides a comparative overview of 5-nitroindazole and its related compounds as

inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by

nNOS is implicated in various neurodegenerative disorders and neuropathic pain.[14] Selective

inhibition of nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a key

therapeutic goal to minimize side effects such as hypertension.[14]

Mechanism of Action: nNOS Inhibition
Nitric oxide synthases are enzymes that catalyze the production of nitric oxide (NO) from L-

arginine. In the nervous system, nNOS-derived NO acts as a neurotransmitter. However,

excessive NO can lead to nitrosative stress and neuronal damage. 5-Nitroindazole and its

derivatives act as competitive inhibitors of nNOS, binding to the active site and preventing the

synthesis of NO.
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Caption: Inhibition of the nNOS pathway by 5-nitroindazole derivatives.

Data Presentation
The following table presents the in vitro inhibitory activity and selectivity of 7-nitroindazole, a

well-studied nNOS inhibitor from the same chemical class, and other representative inhibitors.

Table 5: In Vitro Inhibitory Activity and Selectivity of nNOS Inhibitors
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Compoun
d

nNOS
IC50/Ki

eNOS
IC50/Ki

iNOS
IC50/Ki

n/e
Selectivit
y

n/i
Selectivit
y

Referenc
e

7-

Nitroindazo

le

Potent Weaker Weaker
Relatively

Selective

Relatively

Selective
[25][11][20]

Compound

A
7 nM (Ki)

18662 nM

(Ki)

5642 nM

(Ki)
2667 806 [2]

Compound

B
56 nM (Ki)

26432 nM

(Ki)

13384 nM

(Ki)
472 239 [2]

L-NA
~15 nM

(Ki)
- - - - [8]

A lower IC50/Ki value indicates higher inhibitory potency. Higher selectivity ratios indicate

greater selectivity for nNOS over other isoforms.

Experimental Protocols
In Vitro nNOS Enzyme Inhibition Assay (Griess Assay): This assay is performed using cells

engineered to overexpress nNOS (e.g., 293T/nNOS cells). The cells are stimulated to produce

NO, for instance, with a calcium ionophore like A23187. Test inhibitors are added at various

concentrations. The amount of nitrite, a stable metabolite of NO, in the cell culture medium is

quantified using the Griess reagent. The IC50 value is determined by measuring the reduction

in nitrite formation in the presence of the inhibitor.[7]

In Vitro nNOS Enzyme Inhibition Assay (Hemoglobin Trapping Assay): This method uses

purified nNOS enzyme. The assay measures the conversion of oxyhemoglobin to

methemoglobin, which is caused by the NO produced by the enzyme. The reaction mixture

includes the enzyme, L-arginine (the substrate), necessary cofactors, and oxyhemoglobin. The

test inhibitor is added at varying concentrations. The rate of methemoglobin formation is

monitored spectrophotometrically, and the IC50 is calculated.[2]

Summary of Findings
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7-Nitroindazole has been demonstrated to be a relatively selective inhibitor of neuronal nitric

oxide synthase.[25][20] Studies have shown that it can effectively reduce nNOS activity both in

vitro and in vivo.[19] In preclinical models, 7-nitroindazole has shown protective effects against

neurotoxicity and has attenuated signs of opioid withdrawal without causing hypertension, a

side effect associated with non-selective NOS inhibitors.[9][11] The development of highly

selective nNOS inhibitors based on the indazole scaffold is an active area of research for the

treatment of various neurological disorders.[14]

Preliminary Investigation of the Antitumor Potential
of 5-Nitroindazole Derivatives
This section provides an overview of the emerging research into the potential anticancer

properties of 5-nitroindazole derivatives. The available data is currently limited but suggests

that this class of compounds may warrant further investigation as potential antineoplastic

agents.

Data Presentation
Some early studies have reported moderate cytotoxic activity of certain 5-nitroindazole
derivatives against human cancer cell lines.

Table 6: In Vitro Anticancer Activity of Selected 5-Nitroindazole Derivatives

Compound Cancer Cell Line Activity Reference

Derivative 8
TK-10 (Renal), HT-29

(Colon)

Moderate

Antineoplastic Activity
[1][26]

Derivative 10
TK-10 (Renal), HT-29

(Colon)

Moderate

Antineoplastic Activity
[1][26]

Derivative 11
TK-10 (Renal), HT-29

(Colon)

Moderate

Antineoplastic Activity
[1][26]

It is important to note that quantitative data, such as IC50 values, for a direct comparison with

standard-of-care chemotherapeutic drugs like doxorubicin are not yet widely available in the

reviewed literature for a broad range of cancer cell lines.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11448483/
https://pubmed.ncbi.nlm.nih.gov/9786021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5362965/
https://pubmed.ncbi.nlm.nih.gov/7530297/
https://pubmed.ncbi.nlm.nih.gov/7568621/
https://www.tandfonline.com/doi/full/10.1080/07391102.2022.2054471
https://www.benchchem.com/product/b105863?utm_src=pdf-body
https://www.benchchem.com/product/b105863?utm_src=pdf-body
https://www.benchchem.com/product/b105863?utm_src=pdf-body
https://www.benchchem.com/product/b105863?utm_src=pdf-body
https://www.researchgate.net/publication/7927446_Synthesis_and_biological_properties_of_new_5-nitroindazole_derivatives
https://www.researchgate.net/publication/286343393_New_derivatives_of_5-nitroindazole_with_potential_antitumor_activity
https://www.researchgate.net/publication/7927446_Synthesis_and_biological_properties_of_new_5-nitroindazole_derivatives
https://www.researchgate.net/publication/286343393_New_derivatives_of_5-nitroindazole_with_potential_antitumor_activity
https://www.researchgate.net/publication/7927446_Synthesis_and_biological_properties_of_new_5-nitroindazole_derivatives
https://www.researchgate.net/publication/286343393_New_derivatives_of_5-nitroindazole_with_potential_antitumor_activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
In Vitro Cancer Cell Viability Assay (MTT Assay): Human cancer cell lines are seeded in 96-well

plates and allowed to adhere overnight. The cells are then treated with various concentrations

of the 5-nitroindazole derivatives or a standard chemotherapeutic agent (e.g., doxorubicin) for

a specified duration (e.g., 24, 48, or 72 hours). Cell viability is then assessed using the MTT

assay as previously described. The IC50 value, which is the concentration of the compound

that inhibits cell growth by 50%, is calculated from the dose-response curve.[6][16]
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Anticancer Screening Workflow
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Caption: General workflow for in vitro screening of anticancer compounds.
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Mechanism of Action and Future Directions
The precise mechanism of the antitumor action of 5-nitroindazole derivatives is not yet fully

elucidated. Some studies suggest that the nitro group may play a role in their biological activity,

potentially through bioreduction under hypoxic conditions found in solid tumors.[12][26] Other

research has explored the synthesis of 5-nitroindazole derivatives containing alkylating

groups, such as di-(β-chloroethyl)-amine, to enhance their cytostatic effects.[26]

Further research is required to:

Synthesize and screen a broader range of 5-nitroindazole derivatives against a diverse

panel of cancer cell lines.

Determine the IC50 values to allow for a quantitative comparison with standard

chemotherapeutic agents.

Elucidate the mechanism of action of the most promising compounds.

Evaluate the in vivo efficacy and safety of lead compounds in animal models of cancer.

In conclusion, while the investigation into the anticancer properties of 5-nitroindazole
derivatives is in its early stages, the preliminary findings suggest that this chemical scaffold

may hold potential for the development of novel antineoplastic agents.

References
1. researchgate.net [researchgate.net]

2. benchchem.com [benchchem.com]

3. benchchem.com [benchchem.com]

4. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant
Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC
[pmc.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. tis.wu.ac.th [tis.wu.ac.th]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b105863?utm_src=pdf-body
https://openmedscience.com/bifunctional-metal-nitroimidazole-complexes-for-hypoxia-theranosis-in-cancer/
https://www.researchgate.net/publication/286343393_New_derivatives_of_5-nitroindazole_with_potential_antitumor_activity
https://www.benchchem.com/product/b105863?utm_src=pdf-body
https://www.researchgate.net/publication/286343393_New_derivatives_of_5-nitroindazole_with_potential_antitumor_activity
https://www.benchchem.com/product/b105863?utm_src=pdf-body
https://www.benchchem.com/product/b105863?utm_src=pdf-body
https://www.researchgate.net/publication/7927446_Synthesis_and_biological_properties_of_new_5-nitroindazole_derivatives
https://www.benchchem.com/pdf/A_Technical_Guide_to_Neuronal_Nitric_Oxide_Synthase_nNOS_Target_Validation_in_Neuronal_Cells.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Viability_Assays_4_O_Demethyl_11_deoxydoxorubicin.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10317786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10317786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10317786/
https://www.mdpi.com/2072-6694/11/7/1024
https://tis.wu.ac.th/index.php/tis/article/download/8566/1061
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

8. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic
Pain - PMC [pmc.ncbi.nlm.nih.gov]

9. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-
induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

11. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of
opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

12. openmedscience.com [openmedscience.com]

13. researchgate.net [researchgate.net]

14. tandfonline.com [tandfonline.com]

15. bioassaysys.com [bioassaysys.com]

16. advetresearch.com [advetresearch.com]

17. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related
indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]

18. Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety
Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

19. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC
[pmc.ncbi.nlm.nih.gov]

20. On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase -
PubMed [pubmed.ncbi.nlm.nih.gov]

21. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

22. Nitric Oxide-Dependent Pathways as Critical Factors in the Consequences and Recovery
after Brain Ischemic Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

23. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba
castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

24. pn.bmj.com [pn.bmj.com]

25. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey
isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2688442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2688442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4138306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4138306/
https://pubmed.ncbi.nlm.nih.gov/7530297/
https://pubmed.ncbi.nlm.nih.gov/7530297/
https://journals.eco-vector.com/1871-5206/index
https://pubmed.ncbi.nlm.nih.gov/7568621/
https://pubmed.ncbi.nlm.nih.gov/7568621/
https://openmedscience.com/bifunctional-metal-nitroimidazole-complexes-for-hypoxia-theranosis-in-cancer/
https://www.researchgate.net/publication/342143518_Activity_profile_of_two_5-nitroindazole_derivatives_over_the_moderately_drug-resistant_Trypanosoma_cruzi_Y_strain_DTU_TcII_In_vitro_and_in_vivo_studies
https://www.tandfonline.com/doi/full/10.1080/07391102.2022.2054471
https://bioassaysys.com/nitric-oxide-synthase-inhibitor-assay/
https://advetresearch.com/index.php/AVR/article/download/1540/980/15537
https://pmc.ncbi.nlm.nih.gov/articles/PMC2175981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2175981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10976259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10976259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5362965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5362965/
https://pubmed.ncbi.nlm.nih.gov/9786021/
https://pubmed.ncbi.nlm.nih.gov/9786021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10617274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8392725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8392725/
https://pubmed.ncbi.nlm.nih.gov/35618027/
https://pubmed.ncbi.nlm.nih.gov/35618027/
https://pn.bmj.com/content/23/3/222
https://pubmed.ncbi.nlm.nih.gov/11448483/
https://pubmed.ncbi.nlm.nih.gov/11448483/
https://www.researchgate.net/publication/286343393_New_derivatives_of_5-nitroindazole_with_potential_antitumor_activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 17 Tech Support

https://www.benchchem.com/product/b105863#benchmarking-5-nitroindazole-against-standard-of-care-drugs
https://www.benchchem.com/product/b105863#benchmarking-5-nitroindazole-against-standard-of-care-drugs
https://www.benchchem.com/product/b105863#benchmarking-5-nitroindazole-against-standard-of-care-drugs
https://www.benchchem.com/product/b105863#benchmarking-5-nitroindazole-against-standard-of-care-drugs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105863?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

